METHYL 4-CYANO-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2-CARBOXYLATE
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Overview
Description
Methyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a xanthene moiety, and various functional groups
Preparation Methods
The synthesis of METHYL 4-CYANO-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with cyano and methyl groups.
Introduction of the xanthene moiety: The xanthene group is introduced through a coupling reaction with the thiophene derivative.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of METHYL 4-CYANO-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate can be compared with similar compounds such as:
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: This compound has a similar thiophene structure but lacks the xanthene moiety.
Xanthene derivatives: Compounds with xanthene structures but different functional groups.
Properties
Molecular Formula |
C22H16N2O4S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 4-cyano-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C22H16N2O4S/c1-12-15(11-23)21(29-19(12)22(26)27-2)24-20(25)18-13-7-3-5-9-16(13)28-17-10-6-4-8-14(17)18/h3-10,18H,1-2H3,(H,24,25) |
InChI Key |
ZDZISKGXKLWNLN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC |
Origin of Product |
United States |
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